![molecular formula C13H11ClO3S2 B2709210 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride CAS No. 1487822-78-5](/img/structure/B2709210.png)
4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride
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Overview
Description
“4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride” is a chemical compound with the empirical formula C7H7ClO2S2 . It has a molecular weight of 222.71 . The compound is typically used in laboratory settings .
Molecular Structure Analysis
The SMILES string for this compound isCSc1ccc(cc1)S(Cl)(=O)=O
. This indicates that the compound contains a benzene ring with a sulfonyl chloride group and a methylthio group attached . Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .Scientific Research Applications
Polymer-supported Chemical Transformations
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations. These include unusual rearrangements yielding diverse privileged scaffolds, demonstrating the utility of related sulfonyl chloride compounds in solid-phase synthesis (Fülöpová & Soural, 2015).
Structural Characterization and Kinetic Investigation
New structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and characterized, revealing insights into the molecular-electronic structure and reaction kinetics. These studies contribute to understanding the stereochemical characteristics and reaction behaviors of sulfonyl chloride derivatives (Rublova et al., 2017).
Catalytic Applications in Organic Synthesis
1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, used as unconventional reaction media, facilitate Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This highlights the potential of sulfonyl chlorides in enhancing reactivity and yields in catalytic processes under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Electrochemical Oxidation Studies
Investigations into the electrochemical oxidation of organic pollutants using sulfonyl chloride-related compounds provide insights into degradation pathways and the role of hydroxyl radicals and active chlorine. This research has implications for environmental remediation and the development of more efficient water treatment technologies (Song et al., 2010).
Solvent Nucleophilicity in Chemical Reactions
Studies on the solvolysis of benzenesulfonyl chloride and its derivatives offer valuable insights into the reaction mechanisms, supporting a concerted bimolecular displacement mechanism. This research aids in understanding solvent effects on reaction rates and mechanisms (Kevill & D’Souza, 1999).
Safety and Hazards
This compound is classified as a skin corrosive and is harmful if swallowed . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using this substance only in well-ventilated areas . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
properties
IUPAC Name |
4-(4-methylsulfanylphenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S2/c1-18-12-6-2-10(3-7-12)17-11-4-8-13(9-5-11)19(14,15)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWYAHPGTQUXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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